An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3-Dimethyl-2H-indazole-6-boronic acid, a key building block in contemporary medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore its synthesis and purification, and discuss its critical role in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Introduction to the Indazole Scaffold and Boronic Acids
The indazole nucleus is a privileged heterocyclic motif in drug discovery, forming the structural core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1] The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules. Boronic acids, in turn, are indispensable tools in modern organic synthesis, primarily due to their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed carbon-carbon bond-forming reaction is celebrated for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[4][5]
2,3-Dimethyl-2H-indazole-6-boronic acid merges these two important chemical entities, offering a pre-functionalized indazole core ready for elaboration. Its unique structure allows for the introduction of the dimethyl-indazole moiety into a wide array of organic molecules, making it a valuable building block for creating novel chemical entities with potential therapeutic applications.[1][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.
Core Chemical Identity
The fundamental identifiers and properties of 2,3-Dimethyl-2H-indazole-6-boronic acid are summarized below.
| Property | Value | Source |
| Chemical Name | (2,3-dimethyl-2H-indazol-6-yl)boronic acid | [6] |
| CAS Number | 1253912-00-3 | [6] |
| Molecular Formula | C9H11BN2O2 | [6][7] |
| Molecular Weight | 190.01 g/mol | [6][7] |
Physical Characteristics
Storage and Stability: This compound should be stored at room temperature or under refrigerated conditions (2-8°C) in a dry, sealed container to prevent degradation.[6] Boronic acids can be sensitive to moisture and may undergo protodeboronation, especially under harsh conditions.[1]
Synthesis and Purification Strategies
The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid is not explicitly detailed in the provided search results. However, a general understanding of the synthesis of related indazole derivatives and boronic acids allows for a logical proposed pathway.
A plausible synthetic route would likely start from a halogenated indazole precursor, such as 6-iodo-2,3-dimethyl-2H-indazole.[1] This precursor can be subjected to a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.
An alternative approach could involve the synthesis of 2,3-dimethyl-2H-indazol-6-amine, which can then be converted to the corresponding diazonium salt and subsequently to the boronic acid via a Sandmeyer-type reaction with a boronic acid source. The synthesis of the amine precursor from 2,3-dimethyl-6-nitro-2H-indazole has been described.[9][10]
Illustrative Synthetic Workflow
Caption: A potential synthetic pathway to 2,3-Dimethyl-2H-indazole-6-boronic acid.
Purification Methodologies
Purification of boronic acids can sometimes be challenging due to their amphiphilic nature and tendency to form boroxines (anhydrides). Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining high-purity boronic acids. A suitable solvent system must be empirically determined.[11]
-
Column Chromatography: Silica gel chromatography can be employed, though it may be complicated by the polarity of the boronic acid. Using a mobile phase containing a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve separation.[11]
-
Acid-Base Extraction: A common and effective method involves dissolving the crude product in an organic solvent and extracting it with an aqueous base to form the boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate the pure boronic acid.[12]
Chemical Reactivity and Key Applications
The primary utility of 2,3-Dimethyl-2H-indazole-6-boronic acid lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the indazole ring at the 6-position and a variety of sp2-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.[2][3]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide).[1]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.[1]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction involving an aryl halide and 2,3-Dimethyl-2H-indazole-6-boronic acid. This protocol is adapted from a similar reaction with 6-iodo-2,3-dimethyl-2H-indazole and a generic boronic acid.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
2,3-Dimethyl-2H-indazole-6-boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)
-
Base (e.g., 2M aqueous Na2CO3 solution, 2.0 mL)
-
Solvent (e.g., 1,4-dioxane, 7.0 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add the aryl halide, 2,3-Dimethyl-2H-indazole-6-boronic acid, and the palladium catalyst.
-
Add the 1,4-dioxane and the aqueous sodium carbonate solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring at 120 °C for 30-40 minutes.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Troubleshooting Common Issues: [1]
-
Low or No Conversion: Ensure all reagents are pure and the solvents are properly deoxygenated. The reaction may require a higher temperature or longer reaction time.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Thorough deoxygenation of the reaction mixture is crucial.
-
Protodeboronation: This occurs when the boronic acid is replaced by a hydrogen atom. Using a milder base or avoiding prolonged heating can mitigate this issue.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dimethyl-2H-indazole-6-boronic acid.
Hazard Identification: While specific hazard data for this compound is limited, related boronic acids are classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[13]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[13]
Conclusion
2,3-Dimethyl-2H-indazole-6-boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic importance lies in its ability to participate in robust and reliable Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of the 2,3-dimethyl-2H-indazole moiety. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is essential for its effective application in drug discovery and materials science. By following established protocols and adhering to proper safety guidelines, researchers can successfully leverage this reagent to advance their scientific endeavors.
References
- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. Google Search.
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. Benchchem.
- 2-Methyl-2H-indazole-6-boronic acid 1001907-57-8. Sigma-Aldrich.
- Safety Data Sheet. Google Search.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl). ChemicalBook.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. Benchchem.
- 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. PubChem.
- How to purify boronic acids/boronate esters?. ResearchGate.
- WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Google Search.
- Suzuki Coupling. Organic Chemistry Portal.
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- 7. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- | 1253912-00-3 [amp.chemicalbook.com]
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